molecular formula C18H20O2 B144779 Bisphenol Z CAS No. 843-55-0

Bisphenol Z

Cat. No. B144779
CAS RN: 843-55-0
M. Wt: 268.3 g/mol
InChI Key: SDDLEVPIDBLVHC-UHFFFAOYSA-N
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Description

Bisphenol Z (BPZ), also known as 4,4'-(cyclohexane-1,1-diyl)diphenol, is a chemical compound related to the well-known bisphenol A (BPA). It is part of a family of industrially important compounds used in the production of polymers and epoxy resins. BPZ has been synthesized in a laboratory setting, demonstrating the principles of electrophilic aromatic substitution, a standard topic in undergraduate organic chemistry education. The synthesis of BPZ is not only cost-effective but also serves as a platform for discussions on topics such as polymer synthesis, intellectual property, endocrine disruptors, and environmental toxicology .

Synthesis Analysis

The synthesis of BPZ is achieved through the acid-catalyzed reaction of phenol with cyclohexanone. This process exemplifies electrophilic aromatic substitution and can be completed within a single laboratory period, yielding about 45% of the product. The experiment is designed to be accessible to students and has a low cost, making it an excellent educational tool .

Molecular Structure Analysis

The molecular structure of BPZ derivatives has been explored in the context of their biological activity. These derivatives vary in size, polarity, and lipophilicity, which are key factors influencing their anti-proliferative effects on breast and glioblastoma cell lines. The structure-activity relationship indicates that increased lipophilicity enhances the cytotoxic effects of BPZ derivatives .

Chemical Reactions Analysis

BPZ and its derivatives have been studied for their reactivity in various contexts. For instance, bis(phenolato)amine zinc(II) catalysts, which are structurally related to BPZ, have been investigated for their activity in the polymerization of ε-caprolactone. These studies provide insights into the catalytically active species and the influence of catalyst structure on the rate and control of polymer formation . Additionally, bis(imino)phenoxide complexes of zirconium have shown remarkable reactivity towards the solvent-free polymerization of cyclic esters and lactides, leading to products with high molecular weights .

Physical and Chemical Properties Analysis

The physical and chemical properties of BPZ and related complexes have been characterized through various techniques. For example, mononuclear zinc(II) complexes with o-amino phenolate ligands have been studied using X-ray diffraction and NMR spectroscopy, revealing the coordination environment of the metal and the stability of the complexes in solution . Similarly, bis-phenolate complexes of different metals have been synthesized and characterized, with their coordinated radical species investigated through cyclic voltammetry and EPR spectroscopy .

Scientific Research Applications

Estrogenic Activity Assessment

Bisphenol Z, along with other bisphenols like BPA and BPF, has been studied for its estrogenic activity. These compounds can transactivate zebrafish estrogen receptor subtypes and induce GFP in zebrafish embryos, showcasing their endocrine-disrupting potential. The study underscores the significance of understanding the estrogenic activity of bisphenols in various cell and tissue contexts, highlighting the need for a comprehensive hazard assessment of potential endocrine-disrupting chemicals (Le Fol et al., 2017).

Environmental Monitoring and Remediation

Bisphenol Z and its analogs are monitored due to their potential toxicity and widespread usage. Advanced techniques have been developed for the efficient enrichment and detection of trace bisphenols in environmental samples. Notably, amino-functionalized metal-organic frameworks (MOFs) have shown promise as adsorbents, offering high selectivity and sensitivity in water analysis, indicating a broad application prospect in environmental monitoring (Yuan et al., 2020).

Photocatalytic Degradation

Bisphenol A (BPA), closely related to bisphenol Z, is known for its resistance to biodegradation. Studies have demonstrated that photocatalytic degradation using nanoparticles, such as ZnO, can effectively remove BPA from aqueous solutions. This indicates a potential avenue for the removal of bisphenol-related pollutants from the environment, offering an effective method for mitigating the impact of these compounds (Dianati Tilaki et al., 2014).

Analytical Chemistry and Detection Methods

The electrochemical properties of bisphenol Z and related compounds have been a subject of research. Novel methods using modified electrodes have been developed for the selective detection of BPA in the presence of other substances, offering pathways for the selective and sensitive detection of bisphenols in various samples, highlighting the importance of analytical chemistry in monitoring and controlling the presence of these compounds (Najafi et al., 2014).

Toxicological Assessments and Health Implications

Bisphenol Z, alongside other bisphenols, has been the focus of toxicological studies, especially concerning their potential as endocrine disruptors. Understanding their toxicokinetic behavior and organ-specific distribution, particularly in species like zebrafish, is crucial for assessing their environmental impact and potential health risks. Studies have provided insights into the distribution and kinetics of these pollutants, contributing to our understanding of their behavior in biological systems (Chelcea et al., 2022).

Safety And Hazards

Bisphenol Z is classified as a hazard under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause serious eye irritation, skin sensitization, reproductive toxicity, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Bisphenols, including Bisphenol Z, are of growing concern due to their global spread and environmental impact . They are now persistent components of natural ecosystems and can disrupt physiological responses of animals by interfering with hormone signaling . Future research will likely focus on understanding the full extent of these effects and finding ways to mitigate them.

properties

IUPAC Name

4-[1-(4-hydroxyphenyl)cyclohexyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H20O2/c19-16-8-4-14(5-9-16)18(12-2-1-3-13-18)15-6-10-17(20)11-7-15/h4-11,19-20H,1-3,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDLEVPIDBLVHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047963
Record name Bisphenol Z
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Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,1-Bis(4-hydroxyphenyl)cyclohexane

CAS RN

843-55-0
Record name 1,1-Bis(4-hydroxyphenyl)cyclohexane
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Record name 4,4'-Cyclohexylidenebisphenol
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Record name Bisphenol Z
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Record name 4,4'-cyclohexylidenebisphenol
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Record name 4,4'-CYCLOHEXYLIDENEBISPHENOL
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Synthesis routes and methods I

Procedure details

The procedure of Example 1 was repeated, except that 10500 g (111.6 moles) of phenol was substituted for o-cresol. The crude crystals that separated out were rinsed with methylene chloride; after airdrying they weighed 5170 g or 87% of theoretical. Recrystallization from methanol-water yielded pure CDP, mp 188-189° C., that was 99.8% pure by gas chromatography.
Quantity
10500 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 188 g (2 moles) of phenol, 98 g (1 mole) of cyclohexanone and 32 g of concentrated hydrochloric acid was heated at 36° C. with stirring for 72 hours. At the end of this time water (1000 ml) was added to the solid red mass and the mixture was extracted with ether (3000 ml). The ethereal extract was washed with water and dried over anhydrous magnesium sulfate. The dried extract was filtered and the filtrate was evaporated to dryness. The residue was recrystallized from monochlorobenzene to give 75.4 g (53 percent theoretical yield) of 1,1-bis(p-hydroxyphenyl)cyclohexane in the form of a crystalline solid having a melting point of 181° to 182.5° C.
Quantity
188 g
Type
reactant
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,020
Citations
G Wang, P Qi, X Xue, F Wu, N Deng - Chemosphere, 2007 - Elsevier
… In this work, the formation of the inclusion complex of bisphenol Z (1,1-bis(4-hydroxyphenyl)cyclohexane, abbreviated as BPCH) with β-cyclodextrin (β-CD) has been studied, 1:1 …
Number of citations: 41 www.sciencedirect.com
S Appasamy, H Arumugam, L Govindraj… - … Science, Part A, 2022 - Taylor & Francis
Two types of structurally different benzoxazines (BF-abn and BZ-abn) have been developed using bisphenol-F and bisphenol-Z with 4-aminobenzonitrile and paraformaldehyde …
Number of citations: 8 www.tandfonline.com
DY Lee, HJ Kim, HG Kim, CS Lim… - Journal of Applied …, 2022 - Wiley Online Library
… polyurethane are synthesized using bisphenol-Z (BPZ). The synthesized material is dispersed in the epoxy resin and used as a toughening agent. Polyol (modified bisphenol-Z [MBPZ]-…
Number of citations: 2 onlinelibrary.wiley.com
CRT Stang, LR Inbody, LM Stitzlein, MJ Dick… - The FASEB …, 2018 - Wiley Online Library
… Despite the recent explosion in BPA research, little effort has been devoted to researching the biological activities of other bisphenol derivatives, including bisphenol‐Z (BPZ). Initial …
Number of citations: 2 faseb.onlinelibrary.wiley.com
RW Gregor - Journal of Chemical Education, 2012 - ACS Publications
… bisphenol Z and phenol were easily separated by TLC. During the development phase of this work, bisphenol Z … both the adduct and the pure bisphenol Z. Students were challenged to …
Number of citations: 9 pubs.acs.org
M Ariraman, M Alagar - RSC Advances, 2015 - pubs.rsc.org
… to develop a class of GO-bisphenol-Z polybenzoxazine (GO-BPZ-PBz) matrix by the copolymerization of different weight percentages of GO-Bz with bisphenol-Z benzoxazine (BPZ-Bz) …
Number of citations: 15 pubs.rsc.org
LM Stitzlein, CRT Stang, LR Inbody… - Chemical Biology & …, 2019 - Wiley Online Library
… The results from this study showed that bisphenol Z (BPZ) displayed the greatest degree of cytotoxicity among the bisphenol analogs tested and may be in part due to its enhanced …
Number of citations: 2 onlinelibrary.wiley.com
R Ghumara, A Raijada, K Patel, V Parsana… - Journal of Chemical & …, 2023 - ACS Publications
… bisphenol Z in the tested systems. This analysis provides valuable insights into the thermodynamic characteristics of bisphenol Z, … understanding of how bisphenol Z behaves in …
Number of citations: 0 pubs.acs.org
WJ Ren, Z Wang, XH Yang, JN Liu, Q Yang… - Journal of Ecology and …, 2017 - cabdirect.org
Little is known so far about toxicities of bisphenol B (BPB), bisphenol F (BPF), bisphenol AP (BPAP), bisphenol AF (BPAF), bisphenol Z (BPZ), bisphenol P (BPP), bisphenol S (BPS), …
Number of citations: 16 www.cabdirect.org
BA Rocha, BRB Da Costa, NCP De Albuquerque… - Talanta, 2016 - Elsevier
In this study, a novel method combining dispersive liquid-liquid microextraction (DLLME) and fast liquid chromatography coupled to mass spectrometry (LC-MS/MS) was developed and …
Number of citations: 124 www.sciencedirect.com

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